Cas no 83385-97-1 (5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-)

5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- 化学的及び物理的性質
名前と識別子
-
- 8-hydroxyclomipramine
- 9-Hydroxyclomipramine
- 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-
- 9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-4-ol
- NS00116052
- 83385-97-1
- DTXSID901003377
- 7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-1-ol
-
- インチ: 1S/C19H23ClN2O/c1-21(2)11-4-12-22-17-5-3-6-19(23)16(17)10-8-14-7-9-15(20)13-18(14)22/h3,5-7,9,13,23H,4,8,10-12H2,1-2H3
- InChIKey: INPXEQNHQVLPFN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2CCC3C(=CC=CC=3N(C=2C=1)CCCN(C)C)O
計算された属性
- せいみつぶんしりょう: 330.1498911g/mol
- どういたいしつりょう: 330.1498911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 26.7
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-491629-10 mg |
9-Hydroxyclomipramine Hydrochloride, |
83385-97-1 | 10mg |
¥97,773.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-491629-10mg |
9-Hydroxyclomipramine Hydrochloride, |
83385-97-1 | 10mg |
¥97773.00 | 2023-09-05 |
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-に関する追加情報
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro: A Comprehensive Overview
The compound with CAS No 83385-97-1, commonly referred to as 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro, is a complex organic molecule with significant potential in various fields of research and application. This compound belongs to the class of dibenzazepines, which are known for their unique structural features and diverse biological activities. Recent studies have highlighted its role in pharmacology and material science, making it a subject of intense scientific interest.
Dibenzazepines are polycyclic aromatic compounds characterized by two benzene rings fused to a seven-membered azepine ring. The 7-chloro substitution in this compound introduces additional electronic effects, potentially influencing its reactivity and stability. The presence of a dimethylamino group at the 5-position further enhances its functional versatility, as such groups are often involved in hydrogen bonding and other non-covalent interactions that are critical in biological systems.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a variety of methods, including multi-component reactions and directed metallation strategies. These methods not only improve the yield but also allow for greater control over the stereochemistry of the product, which is crucial for applications in drug discovery and development.
From a pharmacological perspective, 5H-Dibenz(b,f)azepin-1-ol has shown promise as a potential lead compound in the development of new therapeutic agents. Studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress, suggesting its potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders.
In addition to its pharmacological applications, this compound has also been explored for its electronic properties in materials science. The extended conjugation system inherent in dibenzazepines makes them attractive candidates for use in organic electronics, particularly in the development of new semiconducting materials for flexible electronics and optoelectronic devices.
Recent research has also focused on understanding the environmental fate and toxicity of 5H-Dibenz(b,f)azepin-1-ol, as these factors are critical for its safe application in various industries. Studies indicate that the compound undergoes efficient biodegradation under aerobic conditions, reducing concerns about its persistence in the environment.
In conclusion, 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, coupled with recent advances in synthesis and application research, positions it as a valuable tool for future innovations in pharmacology and materials science.
83385-97-1 (5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-) 関連製品
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